2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a chloroacetyl group
Mechanism of Action
Target of Action
It is suggested that this compound may be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . This suggests that it may interact with proteins that contain cysteine residues, which play crucial roles in various biological processes.
Mode of Action
Given its cysteine-reactive nature , it can be inferred that it may form covalent bonds with cysteine residues in proteins, thereby potentially altering their function.
Pharmacokinetics
The pyrrolidine ring, a structural component of this compound, is known to be used widely in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 3,4-dichlorophenylacetonitrile with pyrrolidine in the presence of a base, followed by chlorination of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation with potassium permanganate would yield a carboxylic acid.
Scientific Research Applications
2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but with a different aromatic ring system.
2-Chloro-1-(2,4-dichlorophenyl)ethanol: Similar in having a chloro and dichlorophenyl group but differs in the presence of an alcohol group instead of a pyrrolidine ring.
Uniqueness
2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one is unique due to its combination of a pyrrolidine ring and a dichlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in the synthesis of complex molecules and in the study of biochemical processes.
Properties
IUPAC Name |
2-chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO/c13-7-12(17)16-5-1-2-11(16)8-3-4-9(14)10(15)6-8/h3-4,6,11H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFSOGMHTKKPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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